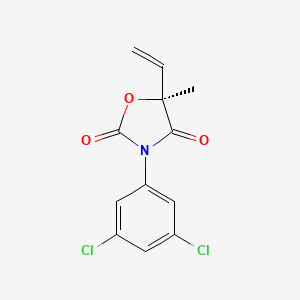

(S)-vinclozolin

Description

Contextualization of (S)-Vinclozolin within Environmental Endocrine Disruptor Research

This compound is one of the two enantiomers of vinclozolin (B1683831), a dicarboximide fungicide first registered in 1981 for controlling diseases like blights, rots, and molds on various fruits, vegetables, and turfgrass. wikipedia.orgmdpi.com While widely used in agriculture, vinclozolin has become a significant subject of study within environmental science due to its classification as an endocrine-disrupting chemical (EDC). wikipedia.orgmdpi.commdpi.com EDCs are substances that can interfere with the body's endocrine (or hormone) system, and vinclozolin is specifically recognized for its antiandrogenic effects, meaning it disrupts the function of male hormones like testosterone. wikipedia.orgnih.gov

The primary mechanism of vinclozolin's endocrine disruption involves its role as a competitive antagonist of the androgen receptor. wikipedia.org However, research indicates that vinclozolin itself binds only weakly to this receptor. wikipedia.orgnih.gov Instead, its two primary metabolites, identified as M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are potent antagonists of the androgen receptor and are considered responsible for most of the compound's antiandrogenic activity. wikipedia.orgnih.gov These metabolites can mimic male hormones, binding to androgen receptors without activating them properly, thereby blocking the action of natural androgens. wikipedia.orgnih.gov

The molecule is chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: this compound and (R)-vinclozolin. herts.ac.uk This chirality is a critical aspect of its profile as an environmental contaminant. Enantiomers of a chiral compound can exhibit different biological activities and degradation rates in the environment because biological systems (like enzymes and receptors) are themselves chiral. epa.gov This has led to the understanding that assessing the environmental risk of vinclozolin requires an enantiomer-specific approach, focusing on the distinct properties and effects of the (S)- and (R)-forms. epa.govmdpi.com

Historical Trajectory of Vinclozolin Investigations and the Rise of Enantioselective Studies

The scientific investigation of vinclozolin has evolved significantly since its introduction as a pesticide. wikipedia.org For more than a decade after its registration in 1981, research primarily focused on its efficacy as a fungicide. However, by the mid-1990s, a pivotal shift occurred as studies began to uncover its toxicological profile, particularly its role as an endocrine disruptor. A key 1994 study demonstrated that perinatal exposure to vinclozolin in rats led to a pattern of malformations in male offspring characteristic of antiandrogenic activity. nih.gov This research was instrumental in identifying that the fungicide's metabolites were the active agents in blocking androgen receptors. nih.gov

This discovery spurred further investigation into vinclozolin's impact on endocrine systems across various species, including birds and rabbits. wikipedia.org As the body of evidence for its endocrine-disrupting effects grew, so did the sophistication of the analytical methods used to study it. The early 2000s marked the rise of enantioselective studies, driven by the recognition that the two enantiomers of chiral pollutants often have different environmental fates and toxicities. epa.gov

Detailed Research Findings

The following table summarizes key research findings from enantioselective studies of vinclozolin, highlighting the different behaviors of its enantiomers.

| Enantiomer Pair | Observation Type | Detailed Finding |

| (+)- and (-)-Vinclozolin | Biological Activity | The anti-androgenic activity of (+)-vinclozolin tended to be stronger than that of (−)-vinclozolin when tested for inhibition of dihydrotestosterone-induced transcription. acs.orgnih.gov |

| (+)- and (-)-Vinclozolin | Environmental Degradation (in Wine) | The peak area ratio of (+)- to (−)-vinclozolin in wine was found to be 2:3, indicating a non-racemic mixture and suggesting that the degradation rates of the two enantiomers differ. acs.orgnih.gov |

| (+)- and (-)-Vinclozolin | Environmental Degradation (in Soil) | In one of several soils tested, preferential degradation of the (-)-enantiomer was observed, with the degradation of both enantiomers following first-order kinetics. nih.gov |

| (+)- and (-)-Vinclozolin | Environmental Degradation (in Soil) | The persistence of both vinclozolin enantiomers was related to soil pH; they disappeared approximately 8 times faster in basic soils compared to neutral or acidic soils. nih.gov |

| (R)- and (S)-Imazalil (another chiral fungicide) | Environmental Degradation (in Soil) | For comparison, a study on the chiral fungicide imazalil (B1671291) found the half-life for the S-(−)-enantiomer was 4.4 days, while the R-(+)-enantiomer's half-life was 8.7 days, demonstrating enantioselective persistence. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl2NO3 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

(5S)-3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3/t12-/m0/s1 |

InChI Key |

FSCWZHGZWWDELK-LBPRGKRZSA-N |

SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

Isomeric SMILES |

C[C@@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

Origin of Product |

United States |

Molecular Mechanisms of S Vinclozolin Action

Androgen Receptor Antagonism by (S)-Vinclozolin and its Metabolites: Mechanistic Elucidation

The principal toxic effects of vinclozolin (B1683831) are linked to its antiandrogenic activity, where it acts as a competitive antagonist at the androgen receptor (AR). While vinclozolin itself binds weakly to the AR, its two primary metabolites, M1 and M2, are significantly more potent in this role. slu.educsic.es These metabolites competitively inhibit the binding of natural androgens, which in turn blocks the normal androgen-dependent gene expression. nih.govnih.govnih.gov This antagonism is the foundational mechanism for many of vinclozolin's downstream effects. The antiandrogenic properties are not due to the inhibition of the 5α-reductase enzyme, as neither vinclozolin nor its metabolites M1 and M2 affect its activity. nih.govscispace.com

Binding Kinetics and Thermodynamics of this compound to Androgen Receptors

The antiandrogenic activity of vinclozolin is primarily mediated by its metabolites, which exhibit a higher affinity for the androgen receptor than the parent compound. The parent compound, this compound, is a weak competitor for the androgen receptor, with a high inhibition constant (Ki) indicating low affinity. nih.govscispace.com In contrast, its metabolites M1 and M2 are effective antagonists. nih.gov

A computational study analyzing the binding energies of these compounds to the human androgen receptor further elucidates these differences. Binding energy is a measure of the affinity between a ligand and a receptor; a more negative value indicates a stronger, more favorable interaction.

Table 1: Comparative binding affinities and energies of this compound and its metabolites to the androgen receptor. Lower binding energy and Ki values indicate higher affinity. Data sourced from computational and experimental studies. nih.govplos.orgepa.gov

While specific kinetic (association rate constant, k-on; dissociation rate constant, k-off) and thermodynamic (enthalpy, ΔH; entropy, ΔS) data for this compound binding are not extensively detailed in the available literature, the affinity constants (Ki) and computational binding energies clearly demonstrate the superior binding capabilities of the metabolites compared to the parent compound. The affinity of a ligand for its receptor, quantified by the dissociation constant (Kd or Ki), is a ratio of the off-rate to the on-rate (koff/kon). plos.orgnih.gov The lower Ki of the metabolites indicates a stronger interaction with the androgen receptor.

Differential Receptor Interactions of this compound Metabolites (e.g., M1, M2)

The two primary metabolites of vinclozolin, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are the main drivers of its antiandrogenic activity. nih.govresearchgate.net Though both act as androgen receptor antagonists, they exhibit significant differences in potency and action.

Metabolite M2 is a substantially more potent AR inhibitor than M1, with a binding affinity approximately 50 times greater. mdpi.com Its potency is only about two-fold less than that of the well-known pharmaceutical antiandrogen, hydroxyflutamide. mdpi.com

A key differential interaction is the dual agonist/antagonist activity of M2. While it primarily functions as an antagonist in the presence of androgens like dihydrotestosterone (B1667394) (DHT) by inhibiting AR binding to DNA, at high concentrations and in the absence of competing natural androgens, M2 can act as an AR agonist. mdpi.com In this agonist role, it promotes the binding of the androgen receptor to its DNA response elements, thereby activating transcription. mdpi.com This effect is particularly pronounced in cells with a mutated androgen receptor (Thr877 to Ala), such as the LNCaP human prostate cancer cell line. mdpi.com

In contrast, this compound and M1 primarily exhibit antagonist activity. researchgate.net Furthermore, M2 has been shown to act as an antagonist for the progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, while the parent vinclozolin also shows antagonism for the MR and PR. researchgate.net

Post-Receptor Signaling Pathway Perturbations by this compound

Once this compound's metabolites bind to the androgen receptor, they trigger a cascade of downstream events that disrupt normal cellular signaling. The primary post-receptor perturbation is the inhibition of androgen-induced transcriptional activation. mdpi.com By binding to the AR, metabolites like M2 prevent the receptor from effectively binding to specific DNA sequences known as androgen response elements (AREs), which is a critical step for regulating gene expression. mdpi.com

Beyond direct AR-mediated gene transcription, vinclozolin exposure has been linked to the activation of other significant signaling pathways. One notable example is the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammatory responses. nih.govjpp.krakow.pl The persistent down-regulation of AR signaling by vinclozolin is thought to relieve the natural suppression that androgens exert on NF-κB, leading to its inappropriate activation and a subsequent inflammatory state in tissues like the prostate. nih.gov This cross-talk between the AR and NF-κB pathways represents a significant indirect consequence of vinclozolin's antiandrogenic activity.

Gene Expression Modulation and Epigenetic Alterations Induced by this compound

This compound is a well-documented inducer of profound changes in gene expression and long-lasting epigenetic alterations. These changes can be passed down through generations, a phenomenon known as epigenetic transgenerational inheritance. nih.govplos.orgtandfonline.com The exposure of a gestating female rat to vinclozolin during a critical window of embryonic development—gonadal sex determination—can lead to altered gene expression profiles in the offspring. csic.es

Microarray analyses have revealed that embryonic exposure to vinclozolin alters the expression of hundreds of genes in the developing testes. csic.es These transgenerational effects are not limited to the reproductive system; studies have shown that ancestral exposure to vinclozolin can result in altered transcriptomes in various tissues of adult male and female descendants. plos.org This indicates that the initial epigenetic insult in the germline can have widespread consequences for gene regulation throughout the body in subsequent generations.

DNA Methylation Pattern Changes Implicated by this compound Exposure

A primary mechanism underlying the transgenerational effects of this compound is the alteration of DNA methylation patterns in the germline. nih.govtandfonline.com DNA methylation is an epigenetic mark where a methyl group is added to a cytosine nucleotide, typically within a CpG dinucleotide, which can regulate gene expression without changing the underlying DNA sequence. tandfonline.com

Exposure to vinclozolin during embryonic development can induce permanent changes in the germline epigenome, leading to the appearance of differentially methylated regions (DMRs) in the sperm of subsequent generations. nih.govresearchgate.net These DMRs, or "epimutations," are found in the promoter regions of numerous genes and are inherited across generations (F1 to F4). nih.govtandfonline.com Studies have identified specific genes, such as the lysophospholipase (LPLase) gene, that show altered methylation in the sperm of vinclozolin-lineage animals. The process appears to be dynamic, with DMRs originating at various stages of germ cell development, from primordial germ cells to mature sperm. researchgate.net

These inherited alterations in DNA methylation are believed to be a molecular basis for the increased incidence of adult-onset diseases, including prostate and kidney disease, observed in the descendants of exposed animals. nih.govplos.org

Table of Compounds

MicroRNA Deregulation by this compound in Model Systems

This compound has been shown to disrupt the normal expression patterns of specific microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in regulating gene expression. oup.comnih.gov This deregulation can lead to a cascade of downstream effects, altering cellular processes like proliferation, differentiation, and apoptosis. oup.comnih.gov

In a study using mouse primordial germ cells (PGCs), prenatal exposure to this compound was found to deregulate specific miRNAs, including miR-23b and miR-21. nih.gov This led to an imbalance in the Lin28/let-7/Blimp1 pathway, a critical regulatory axis for PGC differentiation. nih.gov The effects on miRNA expression were observed to be transgenerational, persisting across three successive generations of males. nih.govcsic.es Specifically, the study noted a disruption in the expression of members of the let-7 family and miR-23b, which are known to regulate Blimp1, a key factor in PGC development. plos.org

Another investigation using the human neuroblastoma SH-SY5Y cell line as a model system demonstrated that exposure to this compound can downregulate miR-29b-3p. nih.gov This downregulation resulted in an increased expression of its target genes, ADAM12 and CDK6. nih.gov The perturbation of these genes may subsequently promote a pro-oncogenic response through the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov Research has also linked ancestral exposure to this compound in rats to alterations in sperm miRNAs in the F3 generation, with target genes of the affected miRNAs being related to apoptosis and nervous system development. oup.com

Table 1: Deregulation of microRNAs by this compound in Different Model Systems

| Deregulated miRNA | Change in Expression | Model System | Affected Pathway / Target Genes | Reference |

|---|---|---|---|---|

| miR-23b | Deregulated | Mouse Primordial Germ Cells (PGCs) | Lin28/let-7/Blimp1 pathway | nih.govplos.org |

| miR-21 | Deregulated | Mouse Primordial Germ Cells (PGCs) | Lin28/let-7/Blimp1 pathway | nih.gov |

| let-7 family | Deregulated | Mouse Primordial Germ Cells (PGCs) | Lin28/let-7/Blimp1 pathway | plos.org |

Histone Modification Dynamics in Response to this compound

This compound exposure can induce lasting changes in the epigenome, particularly through the alteration of histone modifications. nih.gov Histones are proteins that package DNA into chromatin, and modifications to them can alter gene expression without changing the DNA sequence itself. nih.gov

Studies have shown that this compound can cause transgenerational epigenetic effects by altering histone retention. frontiersin.org In one rodent study, in-utero exposure to this compound led to an increase in differential histone retention sites, specifically involving excess H3 retention, in the sperm of F3 generation male offspring. frontiersin.org This discovery points to a potential molecular mechanism for the environmentally induced transgenerational inheritance of disease phenotypes. frontiersin.org The epigenetic programming of the male germ line, potentially involving both DNA methylation and histone modifications, appears to be a key event following exposure during embryonic sex determination. nih.gov

Table 2: this compound-Induced Histone Modification Changes

| Histone Modification | Model System | Key Finding | Reference |

|---|

Intracellular Signaling Pathway Perturbations by this compound (e.g., NF-κB, Nrf2)

This compound is known to interfere with key intracellular signaling pathways that regulate inflammation and cellular defense against oxidative stress, notably the NF-κB and Nrf2 pathways. mdpi.com

NF-κB Pathway The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. psu.edu Research demonstrates that this compound exposure can lead to the activation of this pathway. In studies on rats exposed in-utero, the subsequent development of prostatitis in adulthood was associated with a significant up-regulation of NF-κB activity. nih.gov This was characterized by an increased nuclear localization of the phospho-NF-κB p65 subunit. psu.edunih.gov Similarly, in a mouse model, chronic oral administration of this compound induced lung inflammation marked by a significant increase in IκB-α degradation and subsequent NF-κB nuclear translocation. mdpi.com Pathway-specific gene array analysis of prostate tissues from exposed animals revealed significant expression changes in 113 key genes involved in the inflammatory response, confirming the broad impact of NF-κB activation. psu.edu

Nrf2 Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 promotes the transcription of antioxidant enzymes. mdpi.com However, studies have consistently shown that this compound exposure deactivates or impairs the Nrf2 signaling pathway. In lung tissue of exposed mice, a significant decrease in the expression of Nrf2 and its downstream target, Heme oxygenase-1 (HO-1), was observed. mdpi.com This deactivation was also seen in kidney and cardiac tissues, where this compound exposure weakened the activity of antioxidant enzymes regulated by Nrf2, such as SOD, CAT, and GPx. nih.govmdpi.com This disruption of the Nrf2 pathway compromises the cell's ability to mount an effective antioxidant defense, contributing to the oxidative damage observed with this compound exposure. nih.gov

Table 3: Perturbation of Signaling Pathways by this compound

| Pathway | Model System | Key Molecular Event | Outcome | Reference |

|---|---|---|---|---|

| NF-κB | Rat Prostate | Increased nuclear localization of phospho-NF-κB p65 | Prostatitis, inflammation | psu.edunih.gov |

| Mouse Lung | Increased IκB-α degradation and NF-κB nuclear translocation | Lung inflammation | mdpi.com | |

| Nrf2 | Mouse Lung | Decreased expression of Nrf2 and HO-1 | Imbalance in antioxidant defense | mdpi.com |

| Mouse Kidney | Deactivation of Nrf2 signaling | Weakened activity of antioxidant enzymes (NQO-1, HO-1, CAT, SOD) | nih.govresearchgate.net |

Oxidative Stress Induction and Cellular Apoptosis Pathways Mediated by this compound

A major mechanism of this compound's toxicity involves the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.comnih.gov This cellular stress can, in turn, trigger programmed cell death, or apoptosis. nih.gov

Oxidative Stress Induction Exposure to this compound has been shown to induce oxidative stress across various organs. In the lungs, it leads to an increase in lipid peroxidation and DNA damage, indicated by the activation of PARP, a marker for DNA damage. mdpi.com Studies on kidney tissue also show that this compound unbalances the oxidant-antioxidant equilibrium by increasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, while reducing the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net Similar findings of increased cardiac lipid peroxidation have been reported in rats exposed to the fungicide. mdpi.com This overproduction of ROS and impairment of the antioxidant system are central to the cellular damage caused by this compound. nih.gov

Cellular Apoptosis Pathways The oxidative stress induced by this compound is closely linked to the activation of apoptotic pathways, leading to controlled cell death. nih.gov Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways are affected. nih.govdntb.gov.ua In kidney tissue, this compound exposure led to an increased expression of pro-apoptotic factors including Fas, FasL, Bax, and the executioner Caspase 3. nih.govnih.gov Concurrently, it caused a decrease in the level of the anti-apoptotic factor Bcl-2. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins favors cell death. Similar effects were observed in cardiac tissue, where exposure resulted in an increase in apoptotic cells, a significant rise in caspase-3 and Bax expression, and a decrease in Bcl-2 expression. mdpi.com Furthermore, ancestral exposure to this compound has been linked to an increase in spermatogenic cell apoptosis in subsequent generations. oup.com

Table 4: Modulation of Apoptotic Factors by this compound

| Apoptotic Factor | Role | Change in Expression | Model System/Tissue | Reference |

|---|---|---|---|---|

| Fas | Pro-apoptotic (Extrinsic Pathway) | Increased | Mouse Kidney | nih.govnih.gov |

| FasL | Pro-apoptotic (Extrinsic Pathway) | Increased | Mouse Kidney | nih.govnih.gov |

| Bax | Pro-apoptotic (Intrinsic Pathway) | Increased | Mouse Kidney, Rat Heart | nih.govmdpi.comnih.gov |

| Caspase 3 | Pro-apoptotic (Executioner) | Increased | Mouse Kidney, Rat Heart | nih.govmdpi.comnih.gov |

| Bcl-2 | Anti-apoptotic | Decreased | Mouse Kidney, Rat Heart | nih.govmdpi.comnih.gov |

| Cyt c | Pro-apoptotic (Intrinsic Pathway) | Increased | Mouse Kidney | nih.gov |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 17α-ethynylestradiol |

| Atrazine |

| Cypermethrin |

| Diethyl phthalate |

| Malondialdehyde (MDA) |

| N-ethyl-N-nitrosourea |

| Perfluorooctanesulfonic acid |

| Testosterone |

Enantioselective Environmental Fate and Transformation of Vinclozolin

Enantioselective Degradation Pathways of (S)-Vinclozolin in Environmental Matrices

The degradation of this compound in the environment proceeds through both abiotic and biotic pathways, with the rate and products of transformation often differing from its (R)-enantiomer.

Abiotic Transformation Kinetics and Products of this compound (Photolysis, Hydrolysis)

Abiotic processes, such as photolysis and hydrolysis, contribute to the transformation of vinclozolin (B1683831), although these processes are generally not enantioselective in an achiral environment. scispace.com However, the stability of vinclozolin is highly dependent on pH. Hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions. sfu.ca For instance, the hydrolysis half-life of racemic vinclozolin can range from 541 hours at pH 4.3 to as short as 0.62 hours at pH 8.3. nih.gov

Photodegradation also plays a role in the breakdown of vinclozolin. In sterile aqueous buffer solutions at pH 5 and on soil surfaces, vinclozolin has been shown to photodegrade with half-lives of 15.9 and 18.1 days, respectively. epa.gov In contrast, the half-lives in dark controls were significantly longer at 38.1 and 37.2 days, indicating that light accelerates the degradation process. epa.gov The primary degradation products from hydrolysis include 2-[(3,5-dichlorophenyl)carbamoyl]oxy-2-methyl-3-butenoic acid (Metabolite M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (Metabolite M2). sfu.caresearchgate.net Another significant degradation product is 3,5-dichloroaniline (B42879) (3,5-DCA). sfu.cajmb.or.kr

| Transformation Process | Matrix | Condition | Half-Life |

| Hydrolysis | Water | pH 4.3 | 541 hours |

| Hydrolysis | Water | pH 8.3 | 0.62 hours |

| Photolysis | Aqueous Buffer | pH 5 | 15.9 days |

| Photolysis | Soil | - | 18.1 days |

| Dark Control | Aqueous Buffer | - | 38.1 days |

| Dark Control | Soil | - | 37.2 days |

This table presents data for racemic vinclozolin as specific data for the (S)-enantiomer's abiotic transformation is limited. Abiotic processes in achiral environments are generally not enantioselective.

Stereoselective Biotransformation of this compound by Environmental Microorganisms

Microbial activity is a primary driver of vinclozolin degradation in the environment and is often enantioselective. scispace.com Studies have shown that the degradation rates of the two enantiomers can differ in soil. For example, in one study, the (S)-(-)-enantiomer of a similar chiral pesticide degraded significantly faster (half-life of 4.4 days) than the (R)-(+)-enantiomer (half-life of 8.7 days). scispace.comsemanticscholar.org This preferential degradation of one enantiomer can lead to an enrichment of the other in the environment. researchgate.net

Various microorganisms have been identified that can degrade vinclozolin. For instance, a Rhodococcus sp. strain T1-1, isolated from pesticide-polluted soil, was capable of degrading 90% of vinclozolin (at an initial concentration of 200 µg/ml) within 7 days. jmb.or.krnih.gov The fungus Cunninghamella elegans has also been shown to transform vinclozolin, primarily acting on the oxazolidine-2,4-dione part of the molecule. acs.org While these studies demonstrate the microbial breakdown of the racemic mixture, the specific preference for the (S)-enantiomer can vary depending on the microbial species and environmental conditions. mdpi.com

Persistence and Half-Life of this compound and its Enantiomers in Different Environmental Compartments (e.g., Soil, Water)

The persistence of vinclozolin in the environment is influenced by factors such as soil type, pH, and microbial activity. nih.gov In terrestrial field dissipation studies, the half-life of parent vinclozolin ranged from 34 to 94 days. wikipedia.orgepa.gov However, when considering the total residues, which include its persistent metabolites, the half-life can extend from 179 to over 1000 days. epa.gov

The degradation of vinclozolin enantiomers in soil generally follows first-order kinetics. nih.gov The persistence of vinclozolin is notably affected by soil pH, with degradation being approximately eight times faster in basic soils compared to neutral or acidic soils. nih.gov In one study, preferential degradation of the (-)-enantiomer was observed in one specific soil type, while no significant enantioselectivity was seen in others. nih.gov This highlights the site-specific nature of enantioselective degradation.

| Enantiomer | Soil Condition | Half-Life (t1/2) | Reference |

| (S)-(-)-dichlorprop | Moist Soil | 4.4 days | scispace.comsemanticscholar.org |

| (R)-(+)-dichlorprop | Moist Soil | 8.7 days | scispace.comsemanticscholar.org |

| Racemic Vinclozolin | Aerobic Soil | 34 to 94 days | wikipedia.orgepa.gov |

| Total Residues | Terrestrial Field | 179 to >1000 days | epa.gov |

Note: Data for dichlorprop, a structurally different chiral pesticide, is included to illustrate potential enantioselective degradation rates in soil, as specific half-life data for this compound is limited.

Sorption, Leaching, and Mobility Characteristics of this compound in Geologic and Hydrologic Systems

The movement of this compound in the environment is governed by its sorption to soil and sediment, which in turn affects its potential for leaching into groundwater. The sorption of pesticides is influenced by soil properties, particularly organic matter content. researchgate.net Vinclozolin has Koc values ranging from 100 to 735, suggesting it may adsorb to suspended solids and sediment. nih.gov

Studies on the leaching of aged vinclozolin residues in soil columns showed that a small percentage (3.2% to 9.9%) of the applied radioactivity was recovered in the leachate. epa.gov Initially, the parent vinclozolin was the main compound detected, but its metabolite B became the primary compound in the leachate after the first week. epa.gov This indicates that while the parent compound may have limited mobility, its degradation products can be more mobile. epa.govepa.gov Residues are likely to be most mobile in sandy soils with low organic matter. epa.gov Preferential flow through macropores in structured soils, such as clay, can also lead to greater leaching than might be expected based on sorption coefficients alone. cambridge.org

Formation, Speciation, and Environmental Behavior of Stereoisomeric Metabolites of Vinclozolin

The degradation of vinclozolin leads to the formation of several metabolites, some of which are also chiral and may exhibit their own distinct environmental behaviors. The principal degradation products of vinclozolin include metabolites B, E, and S, as well as 3,5-dichloroaniline (3,5-DCA). epa.govepa.gov

Metabolite B (N-(3,5-dichlorophenyl)carbamic acid, 1-(carboxy-1-methyl)-2-propenyl ester) is a common product of hydrolysis, soil metabolism, and photolysis. epa.govepa.gov It is considered to be mobile to relatively mobile in soil. epa.gov Metabolite E (N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenoic acid amide) and Metabolite S (1-(3,5-dichlorophenyl)-5-methyl-2,4-oxazolidinedione) are also formed. epa.gov

A significant terminal metabolite is 3,5-dichloroaniline (3,5-DCA), which is formed from the degradation of both the parent vinclozolin and its other metabolites. jmb.or.krepa.gov 3,5-DCA is more persistent than the parent compound and is resistant to further degradation. jmb.or.krnih.govepa.gov This persistence, combined with its mobility, means that residues originating from vinclozolin application can accumulate in the environment. epa.gov It is important to note that at least two of vinclozolin's metabolites are known to be responsible for much of its antiandrogenic activity. wikipedia.orgepa.gov

Advanced Analytical Methodologies for S Vinclozolin Research

Chiral Chromatography Techniques for (S)-Vinclozolin Enantiomeric Separation

Chiral chromatography is a cornerstone for separating the enantiomers of vinclozolin (B1683831), allowing for the investigation of their individual properties. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied for this purpose. nih.gov

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantiomeric separation of vinclozolin. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their excellent chiral recognition capabilities. oup.commz-at.de

Research has demonstrated the successful separation of vinclozolin enantiomers using various polysaccharide-based CSPs. nih.govoup.com For instance, Chiralpak IA, IB, and AZ-H columns have achieved complete resolution of vinclozolin enantiomers under normal phase conditions. nih.gov The elution order on these columns was consistently (+)/(-). nih.gov The composition of the mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol, plays a crucial role in achieving optimal separation. oup.comconicet.gov.ar

The influence of column temperature on the separation has also been investigated. While lower temperatures can increase the separation factor for vinclozolin, they may also lead to peak broadening, ultimately resulting in a better separation at higher temperatures. oup.com The direct separation of enantiomers using HPLC with CSPs is a preferred method due to its speed and suitability for both analytical and preparative scale separations. oup.com

Table 1: HPLC Conditions for Vinclozolin Enantiomeric Separation

| Parameter | Conditions | Reference |

|---|---|---|

| Chiral Stationary Phases | Chiralpak IA, Chiralpak IB, Chiralpak AZ-H, Cellulose triphenylcarbamate | nih.govoup.com |

| Mobile Phase | n-hexane/isopropanol | oup.com |

| Detection | Circular Dichroism (CD) Detector | oup.com |

Gas chromatography (GC) with chiral stationary phases (CSPs) offers another powerful approach for the enantiomeric analysis of vinclozolin. greyhoundchrom.comictsl.net Derivatized cyclodextrins are commonly used as chiral selectors in GC capillary columns. gcms.cz These phases have significantly broadened the scope of GC for enantiomer separations. greyhoundchrom.com

While direct GC analysis of some chiral compounds is possible, for others, derivatization may be necessary to enhance enantioselectivity. ictsl.net The choice of the specific chiral stationary phase is critical, and it is not always possible to predict which phase will provide the best separation for a given compound. chemcoplus.co.jp Despite the complexities, GC with chiral columns has proven effective for the separation of a wide range of chiral compounds, including pesticides like vinclozolin. greyhoundchrom.comchromatographyonline.com One-dimensional GC with a chiral stationary phase can sometimes have limitations in complex matrices, a challenge that can be addressed by using two-dimensional GC systems. vup.sk

Capillary Electrophoresis (CE) for Enantioseparation of Vinclozolin

Capillary electrophoresis (CE) has emerged as a highly efficient technique for the enantioseparation of vinclozolin. mdpi.comcsic.es This method offers advantages such as high resolution, cost-effectiveness, and simplicity. scispace.com The most common mode used for chiral separations in CE is electrokinetic chromatography (EKC), where a chiral selector is added to the separation medium. mdpi.com

For vinclozolin, cyclodextrins (CDs) have been extensively used as chiral selectors. csic.es Specifically, γ-cyclodextrin (γ-CD) in combination with sodium dodecyl sulfate (B86663) (SDS) has been shown to provide excellent enantioseparation. mdpi.comscispace.comacs.org The optimal conditions often involve a phosphate-borate buffer at a specific pH. csic.esacs.org Under optimized conditions, a resolution (Rs) of approximately 2.1 for racemic vinclozolin has been achieved. acs.org

CE has been successfully applied to determine the enantiomeric ratio of vinclozolin in real-world samples, such as wine. mdpi.comscispace.comacs.org In one study, the peak area ratio of (+)- and (–)-vinclozolin in wine was found to be 2:3, indicating that the degradation rate of the (+)-enantiomer was faster. scispace.comacs.org

Table 2: Optimized CE Conditions for Vinclozolin Enantioseparation

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Selector | 50 mM γ-cyclodextrin | csic.esacs.org |

| Buffer | 20 mM phosphate−5 mM borate (B1201080) buffer (pH 8.5) | csic.esacs.org |

| Surfactant | 100 mM sodium dodecyl sulfate (SDS) | csic.esacs.org |

| Voltage | 20 kV | acs.org |

| Temperature | 20 °C | acs.org |

| Detection | 203 nm | acs.org |

Mass Spectrometry Approaches for Elucidating this compound Metabolites and Transformation Products

Mass spectrometry (MS), often coupled with chromatographic techniques like HPLC or GC, is an indispensable tool for identifying and characterizing the metabolites and transformation products of vinclozolin. sfu.canih.govresearchgate.net

Studies have identified several degradation products of vinclozolin through hydrolysis, including 2-[(3,5-dichlorophenyl)carbamoyl]oxy-2-methyl-3-butenoic acid (M1), 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), and 3,5-dichloroaniline (B42879) (M3). sfu.ca The identities of these compounds have been confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS) and solid probe mass spectrometry. sfu.ca

In vivo metabolic studies in rats have revealed a more complex metabolic profile. researchgate.netinchem.org Vinclozolin is extensively metabolized, with numerous phase-I and phase-II metabolites excreted in urine and feces. inchem.org One of the major metabolites identified is N-(3,5-dichlorophenyl)-2-methyl-2,3,4-trihydroxybutanoic acid amide, also referred to as metabolite F. inchem.orgepa.gov Other identified metabolites include dihydroxylated derivatives of vinclozolin (M4), M1 (M6), and M2 (M5). researchgate.net The characterization of these metabolites often involves HPLC coupled with a mass spectrometer, sometimes using an ion trap mass spectrometer. researchgate.netoup.com Furthermore, bisulfite conversion of DNA followed by mass spectrometry has been used to investigate epigenetic changes, such as altered DNA methylation patterns in sperm, induced by vinclozolin exposure. plos.org

Quantification Methodologies for this compound in Complex Environmental and Biological Samples

The quantification of this compound in complex matrices such as soil, water, and biological tissues is crucial for understanding its environmental fate and toxicological effects. Various analytical methods have been developed for this purpose, often involving a sample extraction step followed by chromatographic analysis.

For soil samples, accelerated solvent extraction followed by HPLC has been used for the residual analysis of vinclozolin enantiomers. nih.gov This method has shown good recoveries, ranging from 85.7% to 105.7%, with a limit of detection (LOD) of 0.013 µg/g. nih.gov Another approach for soil analysis involves ultrasonic extraction coupled with solid-phase microextraction (SPME) and subsequent GC-MS analysis, achieving detection limits of 2–13 ng/g. researchgate.net

In water samples, a sensitive method using hollow-fiber liquid-phase microextraction (LPME) followed by GC with electron-capture detection has been developed. nih.gov This technique allows for the quantification of vinclozolin at levels from 0.010 to 50 µg/L, with a detection limit of 0.001 µg/L. nih.gov For biological samples like human urine, a method based on solid-phase extraction (SPE) and HPLC with UV detection has been established for the simultaneous determination of vinclozolin and other fungicides. researchgate.net In rat serum and tissues, vinclozolin and its metabolites have been analyzed by HPLC coupled with a diode array detector and a mass spectrometer. nih.govoup.com Methods have also been developed for determining residual vinclozolin in honey and bee larvae using solvent extraction or solid-phase extraction followed by GC with electron-capture and mass spectrometric detection. nih.gov

Table 3: Quantification Methods for Vinclozolin in Various Samples

| Sample Matrix | Extraction Method | Analytical Technique | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Soil | Accelerated Solvent Extraction | HPLC | 0.013 µg/g | nih.gov |

| Soil | Ultrasonic Extraction/SPME | GC-MS | 2–13 ng/g | researchgate.net |

| Water | Hollow-fiber LPME | GC-ECD | 0.001 µg/L | nih.gov |

| Human Urine | Solid-Phase Extraction (C18) | HPLC-UV | 50 ng/mL | researchgate.net |

| Honey & Bee Larvae | Solvent or Solid-Phase Extraction | GC-ECD/MS | Not Specified | nih.gov |

Comparative Biological Activities and Enantioselectivity of Vinclozolin Stereoisomers in Model Organisms

Differential Androgen Receptor Binding Affinities of (S)-Vinclozolin vs. (R)-Vinclozolin

Vinclozolin (B1683831), a dicarboximide fungicide, and its metabolites are recognized as endocrine disruptors due to their ability to act as competitive antagonists at the androgen receptor (AR). epa.govwikipedia.org While vinclozolin itself demonstrates a relatively weak binding affinity to the AR, its metabolites, M1 and M2, are primarily responsible for its antiandrogenic activity. epa.govwikipedia.org

Computational studies have been employed to evaluate the binding affinities of vinclozolin stereoisomers to the androgen receptors of different species, including humans, rats, and zebrafish. nih.gov For the human androgen receptor, this compound and (R)-vinclozolin exhibit intermediate affinities. nih.gov Specifically, in one study, this compound showed a slightly higher binding affinity than (R)-vinclozolin. nih.gov Their metabolites, however, demonstrate significantly higher affinities. nih.gov

In contrast, the binding affinities of this compound and (R)-vinclozolin to the rat androgen receptor are comparatively low. nih.gov It is the metabolites of vinclozolin that show a stronger interaction with the rat AR, thereby eliciting antiandrogenic effects. nih.gov The differential binding affinities of the enantiomers and their metabolites underscore the stereospecific nature of their interaction with the androgen receptor.

| Compound | Receptor | Relative Binding Affinity |

|---|---|---|

| This compound | Human AR | Intermediate |

| (R)-Vinclozolin | Human AR | Intermediate |

| This compound | Rat AR | Low |

| (R)-Vinclozolin | Rat AR | Low |

| Metabolite M1 | Rat and Human AR | High |

| Metabolite M2 | Rat and Human AR | Higher than M1 |

Stereoselective Endocrine Disrupting Potentials of Vinclozolin Enantiomers in In Vitro and In Vivo Model Systems

The endocrine-disrupting potential of vinclozolin is not only compound-specific but also stereoselective. researchgate.nettaylorandfrancis.com In vitro studies using reporter gene assays have demonstrated that the S-enantiomers of some chiral pesticides possess greater hormonal effects than their R-enantiomer counterparts. researchgate.net This enantioselectivity is a critical factor in assessing the true environmental and health risks of such chiral compounds. acs.org

In vivo studies on vinclozolin have consistently shown its antiandrogenic effects, leading to developmental and reproductive abnormalities. researchgate.netnih.gov While many studies have focused on the racemic mixture of vinclozolin, the differential effects of its enantiomers are an area of growing research. The stereoselective nature of these effects is often attributed to the specific fit of each enantiomer to the receptor molecule, a concept fundamental to pharmacology and toxicology. wrc.org.za

The metabolic activation of vinclozolin into its more potent antiandrogenic metabolites, M1 and M2, is a key aspect of its endocrine-disrupting activity. nih.gov The stereochemistry of the parent compound can influence the rate and pathway of metabolism, potentially leading to different concentrations of the active metabolites from each enantiomer. This highlights the importance of considering enantioselectivity in both the parent compound and its metabolic products when evaluating endocrine-disrupting potentials.

Enantiomer-Specific Effects on Reproductive System Development and Function in Animal Models (e.g., Rodents, Fish)

Exposure to vinclozolin during critical periods of development has been shown to have lasting effects on the reproductive systems of various animal models, including rodents and fish. researchgate.netepa.govepa.govresearchgate.net These effects are often a direct consequence of the antiandrogenic activity of vinclozolin and its metabolites.

Reproductive System Development Alterations (e.g., Gonadal Differentiation, Organ Malformations)

In rodents, in utero exposure to vinclozolin can lead to a range of reproductive malformations in male offspring. nih.gov These include effects on gonadal differentiation and the development of androgen-dependent tissues. researchgate.netnih.gov Studies have shown that vinclozolin exposure during embryonic development can result in abnormalities in the prostate, kidneys, and testes. nih.govnih.gov

In fish, vinclozolin exposure has been linked to alterations in secondary sexual characteristics and gonadal development. epa.gov For instance, in fathead minnows, exposure to vinclozolin resulted in a significant decrease in the gonadosomatic index in females, indicating an impact on ovarian development. epa.gov Furthermore, vinclozolin has been shown to block the expression of male secondary sexual characteristics induced by other androgens, providing clear evidence of its antiandrogenic activity in fish. epa.gov

Spermatogenesis and Oogenesis Perturbations

Vinclozolin exposure has been demonstrated to disrupt both spermatogenesis in males and oogenesis in females. In male rats, transient exposure to vinclozolin during embryonic development led to a decrease in spermatogenic capacity in adulthood, characterized by increased germ cell apoptosis. nih.govwsu.edu This resulted in reduced sperm motility and concentration in adult animals. nih.gov

In female fish, vinclozolin exposure has been associated with retarded maturation of oocytes, leading to a higher prevalence of primary oocytes and smaller oocyte size. epa.gov While direct studies on the stereospecific effects of vinclozolin enantiomers on oogenesis are less common, the known endocrine-disrupting activity of the compound suggests a potential for such enantiomer-specific effects.

| Animal Model | Reproductive Effect | Key Findings | Citations |

|---|---|---|---|

| Rats (Male) | Spermatogenesis | Increased germ cell apoptosis, reduced sperm motility and concentration. | nih.gov, wsu.edu |

| Fish (Female) | Oogenesis | Retarded oocyte maturation, smaller oocyte size. | epa.gov |

| Rats (Male) | Reproductive Organ Development | Prostate and kidney abnormalities, testicular abnormalities. | nih.gov, nih.gov |

| Fish (Male) | Secondary Sex Characteristics | Blocked expression of androgen-induced characteristics. | epa.gov |

Transgenerational Inheritance of Phenotypes Mediated by Vinclozolin Enantiomers

One of the most significant findings related to vinclozolin exposure is the induction of epigenetic transgenerational inheritance of disease and phenotypic variation. researchgate.net This means that exposure of a gestating female (F0 generation) to vinclozolin can lead to health problems in subsequent generations (F1, F2, and F3) that were not directly exposed to the chemical. researchgate.netnih.gov

In rats, ancestral exposure to vinclozolin has been linked to a transgenerational increase in testis disease, prostate disease, kidney disease, and tumor development. nih.gov These transgenerational effects are believed to be mediated through epigenetic modifications, such as changes in DNA methylation, in the germline. researchgate.net While much of the research has been conducted with the racemic mixture of vinclozolin, the potential for enantiomer-specific epigenetic modifications exists and warrants further investigation. The transgenerational effects on spermatogenesis include increased spermatogenic cell apoptosis and decreased sperm number and motility in the F1 through F4 generations. nih.gov

Comparative Analysis of Metabolic Pathways for this compound and its Enantiomer in Biological Systems

The metabolism of vinclozolin is a critical factor in its toxicity, as it leads to the formation of the more potent antiandrogenic metabolites, M1 and M2. epa.govresearchgate.net In vivo and in vitro studies in rats have identified the major metabolic pathways of vinclozolin. researchgate.net

The primary metabolites are formed through the hydrolysis of the parent compound. researchgate.net Further metabolism involves the dihydroxylation of these initial metabolites. researchgate.net For example, a major metabolite identified in rat liver slices and in vivo is 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (M5), which is formed by the dihydroxylation of the M2 metabolite. researchgate.net Other identified metabolites include a dihydroxylated form of vinclozolin (M4) and a dihydroxylated metabolite of M1 (M6). researchgate.net These hydroxylated metabolites can then undergo conjugation, such as with glucuronic acid. researchgate.net

Given that enzymatic processes are often stereoselective, it is highly probable that the metabolism of this compound and (R)-vinclozolin proceeds at different rates and potentially through different minor pathways. wrc.org.za This enantioselective metabolism could lead to different pharmacokinetic profiles for each enantiomer, resulting in varying concentrations of the active metabolites M1 and M2 in target tissues. This, in turn, could explain the observed stereoselective toxicity and endocrine-disrupting effects.

Effects of this compound on Neuroendocrine Axis and Associated Behavioral Changes in Model Organisms

Vinclozolin is a chiral dicarboximide fungicide that exists as a racemic mixture of (S)- and (R)-enantiomers. Its role as a neuroendocrine disruptor is well-documented, primarily through its antiandrogenic activity. wikipedia.orghormones.gr The biological effects of vinclozolin are complex, as the parent compound is metabolized into more active and potent compounds, which are themselves chiral. nih.govnih.gov The primary mechanism of action involves competitive antagonism of the androgen receptor (AR), which is critical for the normal function of the neuroendocrine system, particularly the Hypothalamic-Pituitary-Gonadal (HPG) axis. wikipedia.orgepa.gov While most research has been conducted using the racemic mixture, computational studies and some in vitro work have begun to elucidate the enantioselectivity of vinclozolin and its metabolites, revealing differences in their biological activities.

The antiandrogenic effects of vinclozolin are largely attributed to its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide), which are more effective at binding to and antagonizing the androgen receptor than vinclozolin itself. nih.govnih.govnih.gov Although vinclozolin itself demonstrates a relatively weak binding affinity for the AR, its metabolites are significantly more potent. wikipedia.orgnih.gov

Computational modeling has been employed to compare the binding affinities of the individual (S)- and (R)-enantiomers of vinclozolin to the androgen receptors of different species. These in silico studies provide insight into the potential for enantioselective interactions at the molecular level, which is the initiating event for neuroendocrine disruption. For the human androgen receptor, this compound shows a slightly more favorable binding energy than (R)-vinclozolin. scispace.commedicinacomplementar.com.br In contrast, for the rat and zebrafish AR, the parent enantiomers show relatively low and similar binding affinities compared to their metabolites and endogenous hormones like testosterone. scispace.commedicinacomplementar.com.br

Table 1: Comparative Binding Affinities of Vinclozolin Enantiomers to Androgen Receptors (AR) in Different Species (In Silico Data)

| Compound | Species | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Human | -9.87 | scispace.commedicinacomplementar.com.br |

| (R)-Vinclozolin | Human | -9.61 | scispace.commedicinacomplementar.com.br |

| This compound | Rat | -8.22 | scispace.commedicinacomplementar.com.br |

| (R)-Vinclozolin | Rat | -8.18 | scispace.commedicinacomplementar.com.br |

| This compound | Zebrafish | -8.73 | medicinacomplementar.com.br |

| (R)-Vinclozolin | Zebrafish | -9.12 | medicinacomplementar.com.br |

| Testosterone (for comparison) | Rat | -10.40 | scispace.commedicinacomplementar.com.br |

While the in silico data suggests a basis for enantioselectivity, most in vivo studies investigating the effects on the neuroendocrine axis and behavior have utilized racemic vinclozolin. These studies demonstrate that vinclozolin acts as a neuroendocrine disruptor, affecting behaviors linked to locomotion, anxiety, and cognition. wikipedia.org Exposure to racemic vinclozolin has been shown to disrupt the HPG axis at multiple levels. In rabbits, prenatal exposure led to a decrease in the number of neurons immunoreactive for gonadotropin-releasing hormone (ir-GnRH), suggesting a disruption in the transport or release of the GnRH decapeptide. nih.gov In adult male rats, short-term exposure to racemic vinclozolin altered the expression of estrogen and androgen receptors in the hypothalamus and other brain areas, increased serum luteinizing hormone (LH), and affected the expression of the GnRH receptor in the pituitary. researchgate.net

Associated behavioral changes are a direct consequence of these neuroendocrine disruptions. In rats, perinatal exposure to racemic vinclozolin can alter androgen-dependent behaviors, such as reducing male-typical juvenile play behavior to levels observed in females. researchgate.net Ancestral exposure to vinclozolin has also been linked to transgenerational behavioral deficits, including decreased preference for social novelty and altered anxiety levels in subsequent generations. In fish, exposure to racemic vinclozolin has been shown to significantly reduce the time male guppies allocate to courtship behavior and impair reproductive success, an effect mediated through the male. It is important to note that because these studies used the racemic mixture, the specific contributions of the (S)-enantiomer to these observed neuroendocrine and behavioral outcomes cannot be definitively separated from those of the (R)-enantiomer or their respective metabolites.

Table 2: Summary of Neuroendocrine and Behavioral Effects of Racemic Vinclozolin in Model Organisms

| Model Organism | Observed Neuroendocrine Effects | Observed Behavioral Effects | Reference |

|---|---|---|---|

| Rat | Altered expression of AR and ERs in hypothalamus and pituitary; increased serum LH. researchgate.net Transgenerational epigenetic alterations. | Decreased androgen-dependent play behavior; altered anxiety; decreased preference for social novelty. researchgate.net | researchgate.netresearchgate.net |

| Rabbit | Reduced number of GnRH-immunoreactive neurons in the hypothalamus. nih.gov | Lack of sexual interest in females and failure to ejaculate in males exposed in utero or during infancy. wikipedia.org | wikipedia.orgnih.gov |

| Fish (Guppy) | Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis. epa.gov | Reduced time allocated to courtship behavior; reduced fertility mediated through males. | epa.gov |

| Birds | Inhibited androgen receptor binding and gene expression. wikipedia.org | Reduced egg laying, fertility rate, and successful hatches. wikipedia.org | wikipedia.org |

Ecological and Environmental Impact Mechanisms of S Vinclozolin on Non Target Species

Mechanistic Basis of Impact on Aquatic Organisms and Ecosystems

(S)-Vinclozolin, an endocrine-disrupting fungicide, exerts its influence on aquatic organisms through several key mechanistic pathways. The primary mechanism of action is through its antiandrogenic activity, where it and its metabolites act as competitive antagonists to the androgen receptor. epa.govnih.gov This interference with the endocrine system disrupts normal hormonal function, leading to a cascade of adverse effects on development, reproduction, and behavior in a range of aquatic species.

In fish, exposure to vinclozolin (B1683831) has been shown to significantly reduce male sperm count and the intensity of sexual display behavior. researchgate.net This is a direct consequence of the compound's antiandrogenic properties, which interfere with the normal hormonal signaling required for spermatogenesis and the development of secondary sexual characteristics. researchgate.net Studies on the guppy (Poecilia reticulata) have demonstrated that the adverse reproductive effects are mediated through the male, leading to reduced fertility, as measured by the size of the female's first clutch. researchgate.net

For amphibians, such as the South African clawed frog (Xenopus laevis), vinclozolin's antiandrogenic action disrupts androgen-controlled mate-calling behavior. nih.gov Exposure to environmentally relevant concentrations has been shown to reduce calling activity and alter the composition of vocalizations, leading to a decrease in calls associated with a sexually aroused state and an increase in those indicating a sexually unaroused state. nih.gov This disruption of reproductive behavior can significantly reduce mating success. nih.gov

In aquatic invertebrates, the mechanistic impact of vinclozolin extends beyond endocrine disruption to include genotoxicity. In the freshwater benthic invertebrate Chironomus riparius, vinclozolin exposure has been shown to cause DNA damage. nih.gov The mechanism involves the induction of DNA strand breaks, and at lower concentrations, an activation of cellular repair mechanisms, as indicated by the induction of transcripts for genes involved in DNA repair. nih.gov However, at higher concentrations, the expression of these repair genes is downregulated, suggesting a failure of the cellular repair mechanism and leading to increased DNA damage. nih.gov Furthermore, in crustaceans like Daphnia magna, vinclozolin has been observed to modulate the sex ratio of neonates, indicating a direct impact on developmental pathways. nih.gov

Chronic exposure to vinclozolin can also lead to dysbiosis of the gut microbiota in aquatic reptiles. In the soft-shelled turtle (Pelodiscus sinensis), long-term exposure significantly altered the composition of the gut microbiota, with a decrease in the abundance of Firmicutes and an increase in Proteobacteria at high concentrations. nih.gov This shift in microbial community structure was also associated with predicted changes in gene functions related to amino acid and energy metabolism, potentially linking gut microbiota disruption to changes in hepatic metabolites. nih.gov

The following table summarizes the mechanistic effects of this compound on various aquatic organisms based on research findings.

| Organism Group | Mechanistic Pathway | Observed Effects |

| Fish (Poecilia reticulata) | Antiandrogenic activity | Reduced sperm count, decreased intensity of sexual display, reduced fertility. researchgate.net |

| Amphibians (Xenopus laevis) | Antiandrogenic activity | Reduced mate-calling activity, altered vocalization composition. nih.gov |

| Aquatic Invertebrates (Chironomus riparius) | Genotoxicity | DNA strand breaks, modulation of DNA repair gene expression. nih.gov |

| Aquatic Invertebrates (Daphnia magna) | Endocrine disruption | Altered sex ratio of neonates. nih.gov |

| Aquatic Reptiles (Pelodiscus sinensis) | Gut microbiota dysbiosis | Altered gut microbial composition, changes in predicted gene functions. nih.gov |

Effects on Terrestrial Non-Target Organisms (e.g., Birds, Mammals, Invertebrates): Mechanistic Pathways

In terrestrial ecosystems, this compound and its metabolites primarily exert their effects through antiandrogenic mechanisms, impacting the reproductive and developmental physiology of various non-target species. While acute toxicity may be low for some groups, chronic exposure can lead to significant adverse outcomes.

For mammals, the principal toxic effects of vinclozolin are linked to its antiandrogenic activity, acting as a competitive antagonist at the androgen receptor. epa.gov While vinclozolin itself binds weakly, its metabolites are potent antagonists. epa.govnih.gov This disruption of androgen signaling is most dramatic during developmental stages, leading to reproductive effects. epa.gov In rats, perinatal exposure can inhibit morphological sex differentiation, resulting in malformations such as hypospadias, ectopic testes, and atrophic seminal vesicles and prostate glands in males. nih.gov Furthermore, exposure to vinclozolin has been linked to an increase in oxidative stress in the testis, leading to DNA damage and altered sperm mobility and velocity. nih.gov Beyond the reproductive system, chronic exposure in mice has been shown to induce histological alterations, inflammation, oxidative stress, and apoptosis in the lungs. nih.govmdpi.com

In avian species, there is also concern regarding chronic adverse reproductive effects resulting from exposure to vinclozolin. epa.gov Testicular effects have been reported in birds, consistent with the antiandrogenic mode of action observed in mammals. epa.gov Studies in Japanese quail have shown that embryonic exposure to vinclozolin can impair male sexual behavior in adulthood. pops.int

The impact of this compound on terrestrial invertebrates is less well-documented in comparison to vertebrates. However, given the conserved nature of many biological pathways, it is plausible that the antiandrogenic and other toxic mechanisms could affect susceptible invertebrate species.

The following table details the mechanistic pathways and effects of this compound on terrestrial non-target organisms.

| Organism Group | Mechanistic Pathway | Observed Effects |

| Mammals (Rats, Mice) | Antiandrogenic activity, Oxidative stress | Inhibition of male sex differentiation, reproductive malformations, testicular damage, decreased sperm quality, lung damage (inflammation, apoptosis). nih.govepa.govnih.govmdpi.com |

| Birds (Japanese Quail) | Antiandrogenic activity | Impaired male sexual behavior, testicular effects. epa.govpops.int |

Influence of this compound on Microbial Community Dynamics and Function in Environmental Media

This compound and its degradation products can significantly influence the dynamics and functions of microbial communities in soil. The introduction of this fungicide can lead to shifts in the abundance of different microbial groups and affect key biogeochemical processes.

Studies have shown that the application of vinclozolin can adversely affect the populations of bacteria, fungi, and actinomycetes in soil over time. nih.gov Specifically, a decrease in the abundance of actinomycetes and mycelial fungi has been observed following its use. nih.gov This alteration of the microbial community structure can have cascading effects on soil health and nutrient cycling.

One of the key functional impacts of vinclozolin on soil microbes is the inhibition of important nitrogen cycling processes. Research has demonstrated that vinclozolin can inhibit urea hydrolysis, a critical step in the conversion of urea-based fertilizers to plant-available nitrogen. nih.gov Furthermore, an enhancement of nitrification has been noted in some studies, which could potentially lead to an imbalance in the nitrogen cycle. nih.gov

The degradation of vinclozolin in the environment is primarily mediated by microbial activity. epa.gov Several bacterial strains have been isolated that can utilize vinclozolin as a source of carbon and energy, including species from the genera Pseudomonas and Bacillus. nih.gov Additionally, Rhodococcus sp. T1-1 has been identified as capable of degrading both vinclozolin and its more toxic and persistent metabolite, 3,5-dichloroaniline (B42879). nih.gov The degradation can proceed through different pathways, leading to the formation of various intermediate metabolites before eventual mineralization. acs.org The persistence of vinclozolin and its metabolites in soil is influenced by factors such as soil pH, with faster degradation observed in basic soils. nih.gov

The following table summarizes the influence of this compound on soil microbial communities and their functions.

| Microbial Group/Process | Influence of this compound | Key Findings |

| Bacteria | Altered abundance, degradation | Decrease in overall bacterial populations observed in some studies. nih.gov Specific genera like Pseudomonas, Bacillus, and Rhodococcus are capable of degrading vinclozolin. nih.govnih.gov |

| Fungi | Decreased abundance | Application of vinclozolin can lead to a reduction in the population of mycelial fungi. nih.gov |

| Actinomycetes | Decreased abundance | A decrease in the abundance of actinomycetes has been reported following vinclozolin application. nih.gov |

| Nitrogen Cycling | Inhibition of urea hydrolysis, enhancement of nitrification | Vinclozolin can inhibit the enzymatic breakdown of urea and has been observed to enhance the process of nitrification. nih.govnih.gov |

Computational and Modeling Approaches in S Vinclozolin Research

Molecular Docking and Dynamics Simulations of (S)-Vinclozolin with Biological Targets

Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a small molecule, such as this compound or its metabolites, and a biological macromolecule, typically a protein receptor. researchgate.netfrontiersin.org These techniques provide detailed insights into the binding affinity, orientation, and stability of the ligand-receptor complex at an atomic level. mdpi.com

Molecular Docking:

Molecular docking studies have been instrumental in elucidating the endocrine-disrupting properties of this compound. Research has shown that while vinclozolin (B1683831) itself may exhibit a weaker binding affinity for the androgen receptor (AR), its metabolites, M1 and M2, are potent antagonists. wikipedia.orglilab-ecust.cn Computational studies have corroborated these findings, demonstrating that metabolites of vinclozolin can bind to the ligand-binding domain (LBD) of the AR. plos.orgnih.gov

A comparative docking study evaluated the binding affinities of this compound and its metabolites with the human androgen receptor. The results indicated that the metabolites, (R)-vinclozolin_1 and (S)-vinclozolin_1, exhibited significantly higher binding affinities than the parent compound. plos.orgscispace.com These in silico findings align with experimental data suggesting that the metabolites are the primary drivers of vinclozolin's antiandrogenic activity. wikipedia.orgethernet.edu.et

Interactive Table: Docking Scores of this compound and Metabolites with Human Androgen Receptor

| Compound | Docking Score (kcal/mol) |

|---|---|

| This compound | -9.87 |

| (R)-vinclozolin | -9.61 |

| (R)-vinclozolin_1 (metabolite) | -10.80 |

| (S)-vinclozolin_1 (metabolite) | -10.44 |

| Iprodione | -11.35 |

| Procymidone | -9.27 |

Data sourced from a computational evaluation of androgenic affinity. plos.orgscispace.com

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations build upon the static snapshots provided by molecular docking by simulating the movement of atoms in the ligand-receptor complex over time. mdpi.commdpi.com This provides a more dynamic and realistic representation of the binding event, allowing for the assessment of conformational changes, interaction stability, and the influence of the surrounding solvent environment. mdpi.comyoutube.com

MD simulations can be used to refine docking poses, calculate binding free energies with greater accuracy, and identify key amino acid residues involved in the interaction. mdpi.comyoutube.com For instance, simulations can reveal how the flexibility of a receptor's binding pocket, such as that of the androgen receptor, accommodates ligands like the metabolites of this compound. nih.gov These simulations are crucial for understanding the nuanced mechanisms of endocrine disruption and for designing safer alternative compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity and Endocrine Disrupting Potential

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. ethernet.edu.etdiva-portal.org These models are built on the principle that the structure of a chemical dictates its physicochemical properties and, consequently, its biological effects. diva-portal.org QSAR modeling is a key component of modern predictive toxicology and is used to screen large numbers of chemicals for potential hazards, including endocrine disruption. researchgate.neteuropa.eu

For this compound, QSAR models can be developed to predict its binding affinity to nuclear receptors like the androgen and estrogen receptors. researchgate.net These models use a set of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical features, to build a mathematical relationship with the observed biological activity. diva-portal.orgresearchgate.net

The development of robust QSAR models relies on high-quality experimental data for a diverse set of chemicals (the training set) to establish the structure-activity relationship. acs.org Once validated, these models can be used to predict the activity of new or untested compounds like this compound and its metabolites. researchgate.netacs.org Several studies have successfully applied QSAR approaches to understand the endocrine-disrupting potential of various pesticides, including dicarboximide fungicides. researchgate.netepa.gov

Different machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and neural networks, can be employed to build QSAR models. researchgate.net The choice of method often depends on the complexity of the relationship being modeled. These predictive models serve as a valuable screening tool in risk assessment, helping to prioritize chemicals for more detailed experimental testing. researchgate.netresearchgate.net

Environmental Fate Modeling of this compound Persistence, Transport, and Bioaccumulation

Environmental fate modeling uses mathematical models to predict how a chemical like this compound will behave in the environment. These models simulate the processes that govern a chemical's persistence, movement (transport), and uptake by living organisms (bioaccumulation). scbt.com Understanding these processes is crucial for assessing the potential exposure and risk to ecosystems and humans. epa.gov

Persistence:

Transport:

Modeling the transport of this compound helps to predict its potential to move from the point of application to other areas, including surface water and groundwater. epa.govepa.gov Its mobility in soil is influenced by its physicochemical properties and the characteristics of the soil, such as organic matter content. epa.gov The metabolite 3,5-DCA is known to be particularly mobile and persistent, raising concerns about its potential to contaminate drinking water sources. epa.gov

Bioaccumulation:

Bioaccumulation models assess the potential for this compound and its metabolites to accumulate in the tissues of organisms. The bio-concentration factor (BCF) is a common metric used in these models. For vinclozolin, the BCF is relatively low, suggesting a limited potential for direct bioaccumulation from water. herts.ac.uk

In Silico Prediction of this compound Metabolites and Transformation Products

In silico metabolite prediction tools are computational models that predict the metabolic fate of a chemical within an organism. These tools are valuable for identifying potential metabolites that may be responsible for the observed toxicity of the parent compound. unimi.ittaylorandfrancis.com

The biotransformation of this compound is a critical aspect of its toxicology, as its metabolites are known to be more potent endocrine disruptors than the parent compound itself. wikipedia.orgresearchgate.net In silico models can simulate the metabolic pathways that vinclozolin may undergo in the body, such as hydrolysis and oxidation, leading to the formation of its active metabolites, M1 and M2. researchgate.netoup.com

These prediction systems often use rule-based approaches, which contain a library of known biotransformation reactions, or machine learning models trained on large datasets of metabolic transformations. taylorandfrancis.com By inputting the structure of this compound, these tools can generate a list of likely metabolites, which can then be targeted for confirmation by analytical techniques like mass spectrometry. researchgate.net This approach accelerates the process of metabolite identification and helps to build a more complete picture of the compound's toxicological profile.

Furthermore, these computational methods can predict the formation of transformation products in the environment. For example, they can model the degradation of vinclozolin in soil and water to form products like 3,5-DCA. epa.gov

Degradation and Remediation Strategies for S Vinclozolin Contamination

Bioremediation Approaches for (S)-Vinclozolin by Microbial Consortia

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. For this compound, the use of microbial consortia has shown significant promise.

Isolation and Characterization of this compound-Degrading Microorganisms

Several bacterial strains capable of degrading vinclozolin (B1683831) have been successfully isolated from environments with a history of pesticide contamination, particularly agricultural soils. These microorganisms utilize the fungicide as a source of carbon and energy. Through enrichment culturing and subsequent identification techniques, including 16S rRNA sequencing, researchers have characterized a number of potent degraders.

Among the identified bacteria are species from the genera Rhodococcus, Pseudomonas, and Arthrobacter. For instance, a strain identified as Rhodococcus sp. T1-1, isolated from pesticide-polluted agricultural soil, demonstrated a significant ability to degrade vinclozolin. csic.esnih.govacs.org In other studies, consortia of bacteria, including Pseudomonas fluorescens, Pseudomonas sp., and Pseudomonas paucimobilis, have been isolated from soils adapted to dicarboximide fungicides. Furthermore, a consortium composed of Arthrobacter sp. strain C1 and Achromobacter sp. strain C2 was shown to effectively convert iprodione, a related dicarboximide fungicide, to 3,5-dichloroaniline (B42879) (3,5-DCA), a common and more persistent metabolite of vinclozolin. researchgate.net The ability of these consortia to also degrade vinclozolin has been investigated, showing the potential for broad applicability in bioremediation. researchgate.net

The isolation of these microorganisms is a critical first step in developing effective bioremediation strategies. Their characterization provides the foundational knowledge for optimizing their degradative activities in contaminated environments.

Optimization of Biodegradation Conditions for this compound

The efficiency of microbial degradation of this compound is highly dependent on environmental conditions. Key parameters that influence the rate and extent of biodegradation include pH, temperature, and the availability of additional nutrient sources. Optimizing these conditions is crucial for the successful application of bioremediation technologies.

Research has shown that specific pH and temperature ranges can significantly enhance the metabolic activity of vinclozolin-degrading microorganisms. For example, the degradation of vinclozolin by Rhodococcus sp. T1-1 was found to be most effective at a pH of 5.5. acs.org While experiments showed the microorganism was capable of degradation at a pH of 5.0, the higher pH of 5.5 proved more successful for both the cultivation of the microorganism and the biodegradation of the fungicide in pure cultures. acs.org

While specific optimization data for all identified vinclozolin-degrading consortia is not extensively available, studies on related pesticides and bacterial species provide valuable insights. For instance, the degradation of the fungicide propiconazole (B1679638) by a Burkholderia sp. was optimal at a pH of 7 and a temperature of 30°C. mdpi.com Similarly, a strain of Arthrobacter sp. demonstrated optimal degradation of diesel at 16.30°C and a pH of 7.67. mdpi.com The degradation of salicylic (B10762653) acid by Pseudomonas fluorescens HK44 was found to be most efficient at lower concentrations of the substrate, suggesting that high concentrations of the contaminant can be inhibitory to the degrading microorganisms. scielo.br These findings underscore the importance of tailoring environmental conditions to the specific microbial consortium being used for the bioremediation of this compound.

| Microorganism/Consortium | Target Compound | Optimal pH | Optimal Temperature (°C) | Reference |

| Rhodococcus sp. T1-1 | Vinclozolin | 5.5 | Not Specified | acs.org |

| Burkholderia sp. BBK_9 | Propiconazole | 7.0 | 30 | mdpi.com |

| Arthrobacter sp. AQ5-05 | Diesel | 7.67 | 16.30 | mdpi.com |

| Pseudomonas fluorescens HK44 | Salicylic Acid | 7.0 | 25 | scielo.br |

Table 1: Examples of Optimized Conditions for Microbial Degradation of Organic Pollutants. This table is for illustrative purposes to show the range of optimal conditions for different microorganisms and pollutants.

Advanced Oxidation Processes (AOPs) for this compound Abatement in Water

Ozonation involves the use of ozone, a powerful oxidant, to break down complex organic molecules. The combination of ozone with hydrogen peroxide (peroxone process) or UV light can enhance the generation of hydroxyl radicals, leading to faster and more complete degradation of contaminants. csic.esmdpi.com Studies on the ozonation of various pesticides have demonstrated high removal efficiencies, often following pseudo-first-order kinetics. mdpi.com For example, the ozonation of a complex cyanobacterial extract resulted in the complete degradation of microcystins and a 33% reduction in total organic carbon (TOC) after 30 minutes. scispace.com